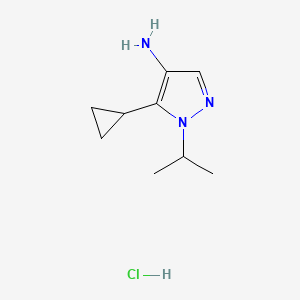

5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride

Description

Historical Development of Aminopyrazole Research

Aminopyrazoles have evolved from early synthetic curiosities to pivotal therapeutic agents. The foundational work on pyrazole amines began in the mid-20th century, with patents such as IL206296A highlighting their potential in disease prevention and treatment. This patent documented methods for functionalizing the pyrazole core with amino groups, enabling targeted interactions with biological systems. The synthesis of 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride builds on these methods, utilizing cyclopropane and isopropyl substituents to modulate steric and electronic properties. Early synthetic routes, like the condensation of pyrazol-5-amine derivatives with carbonyl compounds in acetic acid, laid the groundwork for modern modifications that enhance bioavailability and target specificity.

Significance in Medicinal Chemistry Research Landscape

Pyrazole derivatives exhibit remarkable pharmacological versatility, as evidenced by their anti-inflammatory, antiviral, and metabolic activities. The structural features of this compound—specifically its cyclopropyl ring (enhancing conformational rigidity) and isopropyl group (improving lipophilicity)—make it a candidate for central nervous system (CNS) and antimicrobial applications. Comparative studies show that pyrazole scaffolds inhibit targets like COX-2 and HSV-1 through π-π stacking and hydrogen bonding, suggesting analogous mechanisms for this derivative.

Table 1: Biological Targets of Pyrazole Derivatives

| Target | Activity | Structural Requirement | Reference |

|---|---|---|---|

| COX-2 | Anti-inflammatory | 1,3-Diaryl substitution | |

| HSV-1 | Antiviral | Electron-withdrawing groups | |

| NNRTI | HIV inhibition | Hydrophobic substituents |

Classification within Pyrazole Derivative Research Framework

This compound belongs to the 4-aminopyrazole subclass, characterized by an amino group at the fourth position of the pyrazole ring. Its classification is further defined by:

- Core structure : 1H-pyrazol-4-amine (C3H4N3)

- Substituents : Cyclopropyl (C3H5) at position 5, isopropyl (C3H7) at position 1

- Salt form : Hydrochloride enhances solubility for in vivo applications.

Table 2: Structural Comparison of Pyrazole Derivatives

| Compound | Substituents (Position) | Molecular Formula |

|---|---|---|

| 5-Cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine | 5-Cyclopropyl, 1-Isopropyl | C9H15N3·HCl |

| 1,3-Diphenyl-1H-pyrazol-5-amine | 1,3-Diphenyl | C15H13N3 |

| Ethyl-1,3,4-triphenylpyrazolo[3,4-b]pyridine-6-carboxylate | 1,3,4-Triphenyl, 6-COOEt | C29H23N3O2 |

Evolutionary Development of 4-Aminopyrazole Research

The shift from 4-aminopyridine to 4-aminopyrazole derivatives marked a turning point in optimizing potassium channel modulation. While 4-aminopyridine demonstrated neuromuscular effects but significant CNS toxicity, 4-aminopyrazoles like the subject compound achieve greater selectivity through steric hindrance from the cyclopropyl group. Patent IL206296A exemplifies this progression, disclosing methods to tailor aminopyrazoles for neurodegenerative and autoimmune diseases. Current research focuses on hybridizing the pyrazole core with pharmacophores like trifluoromethyl groups to amplify target engagement.

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-cyclopropyl-1-propan-2-ylpyrazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3.ClH/c1-6(2)12-9(7-3-4-7)8(10)5-11-12;/h5-7H,3-4,10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEKSPWKLDJLIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=C(C=N1)N)C2CC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions One common method includes the reaction of cyclopropyl hydrazine with an isopropyl-substituted ketone, followed by cyclization to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Group

The primary amine in the hydrochloride salt participates in nucleophilic reactions under basic conditions. Key examples include:

Acylation

Reaction with acyl chlorides or anhydrides yields amide derivatives. For instance:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | DCM, DIEA, RT, 12 h | N-Acetyl derivative | 59% | |

| Benzoyl chloride | THF, NaHCO₃, 0°C → RT | N-Benzoyl derivative | 72% |

Alkylation

Alkyl halides react with the deprotonated amine to form secondary amines:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | MeCN, Cs₂CO₃, 80°C | N-Methyl derivative | 98% | |

| (Bromomethyl)cyclopropane | THF, K₃PO₄, Pd catalysis | Cyclopropane-linked analog | 85% |

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring undergoes electrophilic substitution at the C3 and C5 positions due to electron-donating effects from the amine and cyclopropyl groups.

Halogenation

| Reagent | Conditions | Position | Product | Yield | Source |

|---|---|---|---|---|---|

| NBS (N-Bromosuccinimide) | DMF, 50°C | C5 | 5-Bromo derivative | 68% | |

| NCS (N-Chlorosuccinimide) | AcOH, RT | C3 | 3-Chloro derivative | 75% |

Nitration

Nitric acid in sulfuric acid selectively nitrates the C5 position, yielding a nitro-pyrazole intermediate that can be reduced to an amine .

Cross-Coupling Reactions

The pyrazole ring participates in palladium-catalyzed cross-couplings, enabling aryl/heteroaryl functionalization.

Suzuki-Miyaura Coupling

Boronic ester intermediates derived from the pyrazole react with aryl halides:

Buchwald-Hartwig Amination

The amine group facilitates coupling with aryl halides to form diarylamines .

Oxidation

The amine can be oxidized to a nitro group using KMnO₄/H₂SO₄, though over-oxidation risks ring degradation .

Reduction

Nitro intermediates (from nitration) are reduced to amines with H₂/Pd-C or Zn/HCl .

Complexation with Metals

The pyrazole nitrogen and amine group act as ligands for transition metals:

| Metal Salt | Conditions | Complex | Application | Source |

|---|---|---|---|---|

| RhCl₃ | EtOH, reflux | Rhodium-pyrazole complex | Catalytic asymmetric synthesis | |

| FeCl₃ | MeCN, RT | Iron complex | Oxidation catalysis |

pH-Dependent Reactivity

The hydrochloride salt’s solubility in polar solvents (e.g., water, MeCN) allows reactions in aqueous media. Deprotonation with NaHCO₃ or Cs₂CO₃ shifts reactivity toward the free amine, enhancing nucleophilicity .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride, in cancer therapy. For instance, related compounds have demonstrated sub-micromolar antiproliferative activity against various cancer cell lines, suggesting that modifications to the pyrazole structure can enhance selectivity and potency against specific cancer types .

Antimicrobial Properties

Research has shown that pyrazole derivatives exhibit significant antimicrobial activity. A series of compounds similar to this compound were synthesized and tested against bacterial and fungal strains. Results indicated potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Aspergillus niger, with minimum inhibitory concentrations (MIC) ranging from 4 to 32 mg/mL . This suggests that the compound could serve as a scaffold for developing new antimicrobial agents.

Inhibition of Cyclin-dependent Kinases

Cyclin-dependent kinases (CDKs) are critical targets in cancer therapy due to their role in cell cycle regulation. Compounds derived from the pyrazole framework have been identified as potent inhibitors of CDK2, with some exhibiting IC50 values as low as 0.005 µM . This positions this compound as a candidate for further development in this area.

| Compound Name | Activity Type | Target Organism/Cell Line | MIC/IC50 (µM) |

|---|---|---|---|

| Compound A | Anticancer | HeLa Cells | 0.36 |

| Compound B | Antimicrobial | MRSA | 4 |

| Compound C | CDK Inhibition | CDK2 | 0.005 |

Case Study 1: Anticancer Efficacy

A recent publication detailed the synthesis of a novel series of pyrazole derivatives that included the target compound. These derivatives were tested against a panel of cancer cell lines, demonstrating significant growth inhibition and apoptosis induction in ovarian cancer cells. Mechanistic studies indicated that these compounds effectively reduced retinoblastoma phosphorylation, leading to cell cycle arrest .

Case Study 2: Antimicrobial Testing

In another study, a series of pyrazole derivatives were synthesized and evaluated for their antimicrobial properties against various pathogens. The results showed that certain derivatives exhibited superior activity compared to standard antibiotics, with specific attention given to their ADMET profiles, indicating favorable absorption and distribution characteristics .

Mechanism of Action

The mechanism of action of 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Analysis

The compound is compared to two analogs (Table 1):

Table 1: Structural Comparison of Pyrazole Derivatives

Key Observations:

The difluoromethyl group in the difluoromethyl analog increases electronegativity and metabolic stability, making it suitable for agrochemical applications .

Physicochemical Properties :

- The target compound’s CCS values ([M+H]+: 137.2 Ų) suggest a compact structure compared to larger analogs like the difluoromethyl derivative, which likely has higher CCS due to its bulkier substituents .

- The hydrochloride salt improves solubility in polar solvents, a feature shared with the 5-methyl and difluoromethyl analogs .

Target Compound:

- Pharmaceuticals/Agrochemicals: As a cyclopropane-containing building block, it may serve in synthesizing bioactive molecules. Cyclopropane rings are known to enhance metabolic resistance and target specificity .

- Analytical Challenges: Limited literature and patent data suggest it is a novel compound, necessitating further characterization using tools like SHELXL for crystallography and Multiwfn for electron-density topology analysis .

Difluoromethyl Analog:

- Versatility : Highlighted for applications in material science and agrochemicals due to its fluorine substituents, which improve lipid membrane penetration .

5-Methyl Analog:

- Commercial Use : Available in milligram-to-gram quantities, indicating its established role in early-stage drug discovery .

Biological Activity

5-Cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 165.24 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anti-cancer properties.

Chemical Structure

| Property | Value |

|---|---|

| Molecular Formula | C9H15N3 |

| Molecular Weight | 165.24 g/mol |

| SMILES | CC(C)N1C(=C(C=N1)N)C2CC2 |

| InChI | InChI=1S/C9H15N3/c1-6(2)12-9(7-3-4-7)8(10)5-11-12/h5-7H,3-4,10H2,1-2H3 |

Anticancer Properties

Research has indicated that compounds containing the pyrazole moiety can exhibit significant anticancer activity. A study on structurally similar pyrazole derivatives demonstrated their ability to inhibit various cancer cell lines, suggesting that this compound could possess similar properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. For example, pyrazole derivatives have shown promise in inhibiting carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. The selectivity and potency of these compounds can be influenced by structural modifications, such as the addition of cyclopropyl groups, which may enhance binding affinity and specificity.

Study 1: Inhibition of Carbonic Anhydrases

A comparative study on pyrazole derivatives indicated that certain modifications could lead to enhanced inhibition of carbonic anhydrases. Compounds were tested against human carbonic anhydrases I and II, as well as cancer-related isoforms (hCA IX and XII). Results showed that specific derivatives exhibited IC50 values in the nanomolar range, highlighting the potential for targeted cancer therapies.

Study 2: Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis was conducted on a series of pyrazole derivatives to identify key structural features that contribute to biological activity. The presence of alkyl substituents, such as the propan-2-yl group in this compound, was found to significantly enhance biological activity compared to simpler analogs.

Q & A

Basic: What synthetic methodologies are recommended for 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride, and how can reaction efficiency be optimized?

Methodological Answer:

- Nucleophilic Substitution: The cyclopropyl and isopropyl groups can be introduced via nucleophilic substitution reactions under basic conditions. For example, chloropyrazole intermediates (e.g., 4-chloro-1-isopropyl-1H-pyrazol-5-amine) can react with cyclopropane derivatives in polar aprotic solvents like DMF, using potassium carbonate as a base .

- Statistical Optimization: Employ a factorial design of experiments (DoE) to optimize reaction parameters (temperature, solvent ratio, catalyst loading). This minimizes experimental trials while identifying critical variables .

- Purification: Use column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol for high-purity yields .

Basic: What spectroscopic and analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Use ESI-HRMS to verify the molecular ion peak ([M+H]⁺) and isotopic pattern matching the molecular formula .

- X-ray Crystallography: Resolve crystal structure ambiguities, particularly for stereochemical confirmation of the cyclopropyl group .

Advanced: How can computational chemistry predict reaction pathways and regioselectivity in derivatizing this compound?

Methodological Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction intermediates and transition states. For example, calculate activation energies for nucleophilic substitution at the pyrazole C4 position versus competing sites .

- Molecular Dynamics (MD) Simulations: Simulate solvent effects on reaction kinetics to guide solvent selection (e.g., acetonitrile vs. DMF) .

- Machine Learning (ML): Train models on PubChem reaction datasets to predict optimal reagents for introducing functional groups (e.g., amino vs. nitro derivatives) .

Advanced: How can researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

- Assay Standardization:

- Use consistent cell lines (e.g., HEK293 for cytotoxicity vs. Staphylococcus aureus for antimicrobial assays) and control for pH/temperature variations .

- Mechanistic Studies:

- Dose-Response Analysis: Apply Hill equation modeling to distinguish between specific bioactivity and nonspecific toxicity at high concentrations .

Advanced: What strategies are effective for scaling up synthesis while maintaining yield and purity?

Methodological Answer:

- Flow Chemistry: Transition from batch to continuous flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., dimerization) .

- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progression .

- Green Chemistry Principles: Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Basic: What are the key stability considerations for storing this hydrochloride salt?

Methodological Answer:

- Hygroscopicity: Store in desiccators with silica gel to prevent hydrolysis of the amine group .

- Light Sensitivity: Use amber glass vials to avoid photodegradation of the pyrazole ring .

- Temperature: Long-term storage at –20°C in argon atmosphere to suppress oxidative decomposition .

Advanced: How can researchers validate the compound’s interaction with biological targets using in silico and in vitro methods?

Methodological Answer:

- Molecular Docking: Dock the compound into protein active sites (e.g., COX-2 or β-lactamase) using AutoDock Vina to predict binding affinities .

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) with immobilized target proteins .

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.